N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group, a propanamide chain, and an imidazole ring with a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanamide Chain: The propanamide chain can be introduced through the reaction of the methylated imidazole with 3-bromopropanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-methyl-3-(5-oxo-1,2-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(11)3-2-5-7(12)10-4-9-5/h2-4H2,1H3,(H,8,11)(H,10,12) |
InChI Key |
UVJIMEBZMPBXMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=NCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.